4-Diethylaminobutyric acid hydrochloride can be synthesized from 4-dimethylaminobutyric acid through various chemical processes. It is classified under the category of amino acids, specifically as a derivative of butyric acid, which is a short-chain fatty acid. The compound's systematic name is 4-(diethylamino)butanoic acid hydrochloride, and it has the CAS number 69954-66-1.
The synthesis of 4-diethylaminobutyric acid hydrochloride can be achieved through several methods, often involving the reaction of diethylamine with butyric acid derivatives. A common synthetic route includes:
The synthesis parameters typically involve:
The molecular formula for 4-diethylaminobutyric acid hydrochloride is , with a molecular weight of approximately 167.63 g/mol. The structure consists of:
4-Diethylaminobutyric acid hydrochloride participates in various chemical reactions, including:
These reactions are critical for its use as a pharmaceutical intermediate, allowing for modifications that enhance therapeutic efficacy.
The mechanism of action for 4-diethylaminobutyric acid hydrochloride primarily involves its role as a neurotransmitter modulator. It may interact with specific receptors in the central nervous system, influencing neurotransmitter levels and activity. This interaction can lead to various pharmacological effects, such as:
Studies have indicated that compounds similar to 4-diethylaminobutyric acid may exhibit neuroprotective effects in animal models, suggesting its potential therapeutic applications in treating neurological disorders.
The physical and chemical properties of 4-diethylaminobutyric acid hydrochloride are crucial for its application:
4-Diethylaminobutyric acid hydrochloride has several scientific applications:
4-(Dimethylamino)butanoic acid hydrochloride (CAS 69954-66-1) serves as a strategic bioisostere of γ-aminobutyric acid (GABA), engineered to overcome the blood-brain barrier (BBB) penetration limitations of endogenous neurotransmitters. The molecular design replaces the terminal amino group of GABA with a dimethylamino moiety (–N(CH₃)₂), which elevates the pKa to approximately 9.0. This modification enhances lipophilicity (experimental log P = -1.36 to 0.08) [8] while preserving the anionic carboxylate group essential for receptor recognition. The dimethylamino group acts as a tertiary amine bioisostere, mitigating rapid metabolism by GABA transaminase and extending in vivo half-life [4] [7].
Quantum mechanical calculations reveal a 15% reduction in molecular dipole moment compared to GABA (4.2 D vs. GABA’s 4.9 D), facilitating passive diffusion across lipid membranes. This is corroborated by computational models predicting high BBB permeation (BOILED-Egg model: 95% probability) [8]. The compound’s protonation state shifts dynamically: at physiological pH (7.4), ~85% exists as a zwitterion, while acidic environments (pH < 4.0) favor cationic monoprotonation, enabling pH-triggered drug release systems [4] [8].
Table 1: Bioisosteric Advantages Over Canonical Neurotransmitters
Parameter | GABA | 4-(Dimethylamino)butanoic acid HCl |
---|---|---|
Molecular Weight | 103.12 | 167.63 |
log P (Predicted) | -3.21 | -1.36 to 0.08 |
BBB Permeation | Low | High (Computational) |
pKa (Amino Group) | 10.56 | ~9.0 (Estimated) |
Density Functional Theory (DFT) simulations (B3LYP/6-31G) demonstrate that 4-(dimethylamino)butanoic acid hydrochloride adopts a *zwitterionic conformation when integrated into peptide backbones, stabilized by an intramolecular hydrogen bond between the carboxylate (–COO⁻) and protonated dimethylammonium group (–N⁺H(CH₃)₂). This bond shortens to 1.65 Å in vacuum-phase optimizations, with a stabilization energy of -8.3 kcal/mol [8]. The zwitterion predominates in aqueous environments (implicit solvation model: PCM), where dielectric screening lowers the free energy by 12.7 kcal/mol versus the neutral form [8].
Solid-state NMR data confirms this behavior, showing a chemical shift at δ 3.12 ppm for the –CH₂–N⁺ protons, indicative of charge localization. The hydrochloride salt further stabilizes the zwitterion via ion-pairing, evidenced by a characteristic carboxylate IR stretch at 1590 cm⁻¹ [1] [5]. In peptide synthesis, this dual ionic character enables solution-phase coupling without protecting groups, as the dimethylamino moiety reduces nucleophilicity (reactivity index: 0.32 vs. 0.89 for lysine) [4]. This property is exploited in synthesizing membrane-targeting antimicrobial peptides, where the alkyl chain integrates into lipid bilayers.
Table 2: DFT-Derived Properties of Zwitterionic States
Parameter | Gas Phase | Aqueous Phase (PCM) |
---|---|---|
N⁺–O Distance (Å) | 1.65 | 2.10 |
Stabilization Energy (kcal/mol) | -8.3 | -21.0 |
Dipole Moment (D) | 14.2 | 22.6 |
Partial Charge (N) | +0.76 | +0.82 |
Despite structural homology to GHB (4-carbon chain with terminal functional group), 4-(dimethylamino)butanoic acid hydrochloride exhibits divergent receptor binding dynamics. Conformational analysis (molecular dynamics, 100 ns) reveals a 140° dihedral angle (O=C–C–C–N) in the dimethylamino derivative versus 180° in GHB. This folded conformation sterically occludes binding to GHB-specific receptors, as confirmed by >100-fold lower affinity in in silico docking studies (Glide SP score: -4.2 kcal/mol vs. GHB’s -8.1 kcal/mol) [6] [8].
Crucially, the dimethylamino group disrupts hydrogen-bonding networks essential for GHB receptor activation. While GHB forms three hydrogen bonds with Arg-277, Tyr-284, and Asp-318 in GABABR1a, the dimethylated analogue achieves only one stable bond (Asp-318), due to methyl group steric hindrance (van der Waals clash energy: +3.8 kcal/mol) [8]. However, the compound’s flexible alkyl chain (rotatable bonds: 4) enables adaptation into GAT-1 GABA transporter pockets, where it acts as a competitive inhibitor (Ki predicted: 28 μM) [7]. The hydrochloride salt enhances water solubility (computational ESOL: 292 mg/mL), facilitating in vitro receptor studies [8].
The dimethylamino group in 4-(dimethylamino)butanoic acid hydrochloride serves as an electronic switch for pH-responsive biomaterials, with a predicted pKa of 9.01 ± 0.3 (DFT/PBE0). Protonation triggers a 12% increase in molecular volume (from 167 ų to 187 ų) and flips the C–N–C bond angle from 115° to 111°, inducing conformational strain in polymer matrices [8]. This property is leveraged in hydrogel design, where the compound acts as a cross-linker: at pH < 6.0, protonation causes electrostatic repulsion, swelling the hydrogel; at pH > 8.0, deprotonation collapses the network.
Electrostatic potential maps show a +25 kcal/mol potential shift at the nitrogen upon protonation, enabling electrostatic binding to anionic proteins like albumin (binding ΔG: -5.2 kcal/mol). Charge population analysis (NBO) confirms significant electron density loss at nitrogen (0.32 e⁻) during protonation, enhancing water affinity. This underpins moisture-sensitive crystallization observed experimentally: the hydrochloride salt forms hygroscopic crystals that reversibly bind water, with lattice expansion up to 5% at 80% RH [1] [5]. Such behavior is critical for designing environmentally responsive drug delivery systems.
Table 3: pH-Dependent Electronic Properties
Property | Deprotonated (pH > 9) | Protonated (pH < 6) |
---|---|---|
Partial Charge (N) | -0.52 | +0.76 |
C–N–C Bond Angle (°) | 115.2 | 110.8 |
Molecular Volume (ų) | 167 | 187 |
Hydration Energy (kcal/mol) | -10.2 | -22.7 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8